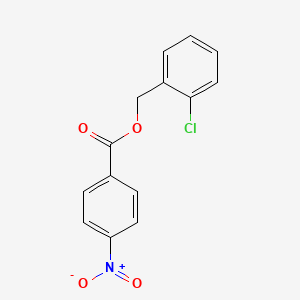
5-(4-fluorophenoxy)isophthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorophenoxy)isophthalonitrile, also known as FIPIN, is a chemical compound used in scientific research for its unique properties. FIPIN is a member of the isophthalonitrile family and is widely used in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of 5-(4-fluorophenoxy)isophthalonitrile is not fully understood, but it is believed to work by binding to the active site of enzymes and inhibiting their activity. 5-(4-fluorophenoxy)isophthalonitrile has a high affinity for the zinc ion in the active site of enzymes, which is essential for their function. By binding to the zinc ion, 5-(4-fluorophenoxy)isophthalonitrile prevents the enzyme from carrying out its normal function, leading to its inhibition.
Biochemical and Physiological Effects:
5-(4-fluorophenoxy)isophthalonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-(4-fluorophenoxy)isophthalonitrile has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 5-(4-fluorophenoxy)isophthalonitrile has been shown to have anti-angiogenic properties, which may be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-fluorophenoxy)isophthalonitrile in lab experiments is its potency. 5-(4-fluorophenoxy)isophthalonitrile is a highly effective inhibitor of enzymes, making it useful for studying their function. Additionally, 5-(4-fluorophenoxy)isophthalonitrile is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 5-(4-fluorophenoxy)isophthalonitrile is its specificity. 5-(4-fluorophenoxy)isophthalonitrile may inhibit other enzymes besides the target enzyme, leading to off-target effects. Additionally, 5-(4-fluorophenoxy)isophthalonitrile may have limited solubility in certain solvents, making it difficult to work with in some experiments.
Orientations Futures
There are many potential future directions for the use of 5-(4-fluorophenoxy)isophthalonitrile in scientific research. One area of interest is the development of 5-(4-fluorophenoxy)isophthalonitrile-based drugs for the treatment of cancer and inflammatory diseases. Additionally, 5-(4-fluorophenoxy)isophthalonitrile could be used to study the function of other enzymes and pathways in the body. Further research is needed to fully understand the mechanism of action of 5-(4-fluorophenoxy)isophthalonitrile and its potential applications in medicine and biology.
Conclusion:
In conclusion, 5-(4-fluorophenoxy)isophthalonitrile is a promising chemical compound with a range of applications in scientific research. Its unique properties make it a useful tool for studying enzyme function and developing new drugs. Further research is needed to fully understand the potential of 5-(4-fluorophenoxy)isophthalonitrile and its future applications in medicine and biology.
Méthodes De Synthèse
5-(4-fluorophenoxy)isophthalonitrile can be synthesized through a multi-step process involving the reaction of 4-fluorophenol with isophthalonitrile. The reaction is catalyzed by a strong base such as potassium hydroxide, which leads to the formation of 5-(4-fluorophenoxy)isophthalonitrile. The final product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
5-(4-fluorophenoxy)isophthalonitrile has been extensively used in scientific research for its unique properties. It is a potent inhibitor of a wide range of enzymes, including carbonic anhydrase, cathepsin K, and matrix metalloproteinases. 5-(4-fluorophenoxy)isophthalonitrile has also been shown to have anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
5-(4-fluorophenoxy)benzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O/c15-12-1-3-13(4-2-12)18-14-6-10(8-16)5-11(7-14)9-17/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTAWHYCKQTVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)C#N)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenoxy)benzene-1,3-dicarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5855832.png)

![4-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5855843.png)
![4-[(2-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5855851.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5855857.png)



amino]methyl}-6-methoxyphenol](/img/structure/B5855897.png)
![methyl 4-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5855911.png)


